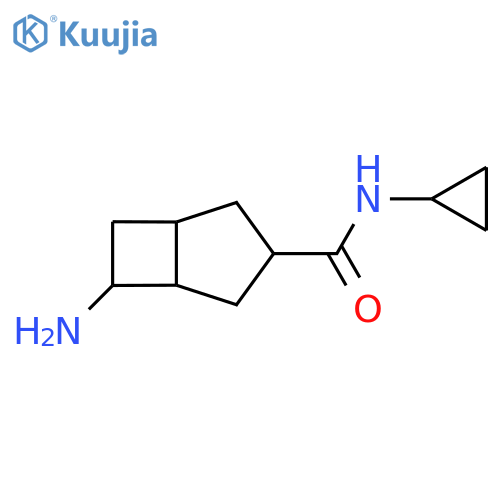

Cas no 2138051-08-6 (6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide)

6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide

- EN300-1179618

- 2138051-08-6

- 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide

-

- インチ: 1S/C11H18N2O/c12-10-5-6-3-7(4-9(6)10)11(14)13-8-1-2-8/h6-10H,1-5,12H2,(H,13,14)

- InChIKey: PBIQFBHQXZMKCJ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CC2CC(C2C1)N)NC1CC1

計算された属性

- せいみつぶんしりょう: 194.141913202g/mol

- どういたいしつりょう: 194.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1179618-5000mg |

6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide |

2138051-08-6 | 5000mg |

$2443.0 | 2023-10-03 | ||

| Enamine | EN300-1179618-50mg |

6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide |

2138051-08-6 | 50mg |

$707.0 | 2023-10-03 | ||

| Enamine | EN300-1179618-1.0g |

6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide |

2138051-08-6 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1179618-500mg |

6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide |

2138051-08-6 | 500mg |

$809.0 | 2023-10-03 | ||

| Enamine | EN300-1179618-100mg |

6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide |

2138051-08-6 | 100mg |

$741.0 | 2023-10-03 | ||

| Enamine | EN300-1179618-250mg |

6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide |

2138051-08-6 | 250mg |

$774.0 | 2023-10-03 | ||

| Enamine | EN300-1179618-1000mg |

6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide |

2138051-08-6 | 1000mg |

$842.0 | 2023-10-03 | ||

| Enamine | EN300-1179618-2500mg |

6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide |

2138051-08-6 | 2500mg |

$1650.0 | 2023-10-03 | ||

| Enamine | EN300-1179618-10000mg |

6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide |

2138051-08-6 | 10000mg |

$3622.0 | 2023-10-03 |

6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide 関連文献

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamideに関する追加情報

Recent Advances in the Study of 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide (CAS: 2138051-08-6)

In recent years, the compound 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide (CAS: 2138051-08-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic carboxamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The unique structural features of this compound, including its bicyclic scaffold and cyclopropylamine moiety, contribute to its distinct pharmacological properties.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide. One key area of investigation has been its role as a potential modulator of enzyme activity, particularly in the context of neurodegenerative diseases and cancer. Preliminary in vitro and in vivo data suggest that this compound exhibits selective inhibition of certain enzymatic targets, which could pave the way for the development of novel therapeutic agents.

The synthesis and optimization of 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of this compound with higher yields and improved purity, which is critical for further pharmacological evaluation. Additionally, structure-activity relationship (SAR) studies have been conducted to identify key structural modifications that enhance its biological activity and reduce potential off-target effects.

In the context of drug discovery, 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide has been explored as a lead compound for the development of small-molecule therapeutics. Its ability to cross the blood-brain barrier (BBB) has made it particularly attractive for targeting central nervous system (CNS) disorders. Recent preclinical studies have demonstrated its efficacy in animal models of neurodegenerative diseases, with notable improvements in cognitive and motor functions.

Despite these promising findings, challenges remain in the clinical translation of 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide. Issues such as pharmacokinetic properties, metabolic stability, and potential toxicity need to be addressed in future studies. Ongoing research aims to optimize the compound's drug-like properties while maintaining its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable clinical candidate.

In conclusion, 6-amino-N-cyclopropylbicyclo[3.2.0]heptane-3-carboxamide represents a promising scaffold for the development of novel therapeutics. Its unique chemical structure and biological activity make it a valuable tool for understanding disease mechanisms and identifying new drug targets. As research progresses, this compound is likely to play an increasingly important role in the field of chemical biology and pharmaceutical sciences.

2138051-08-6 (6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide) 関連製品

- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)

- 70-58-6(5-fluoropyridine-3-carboxamide)

- 1213309-10-4((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)

- 2138373-91-6(4-{2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione)

- 1805370-48-2(4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine)

- 10193-95-0(4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)

- 2172200-22-3(1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol)

- 1361832-04-3(Hydroxy-(3',5'-dichloro-3-fluoro-biphenyl-4-yl)-acetic acid)

- 1269052-83-6([3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride)

- 1358954-08-1(N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)